
10-(2-Methylpropanoyl)anthracene-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2-Methylpropanoyl)anthracene-9-carboxylic acid is an organic compound that belongs to the anthracene family. Anthracene derivatives are known for their aromatic properties and are widely used in various fields such as organic electronics, photochemistry, and materials science. This compound, in particular, features a carboxylic acid group at the 9th position and a 2-methylpropanoyl group at the 10th position of the anthracene ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(2-Methylpropanoyl)anthracene-9-carboxylic acid typically involves the Friedel-Crafts acylation reaction. This reaction introduces the 2-methylpropanoyl group to the anthracene ring. The process generally requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate acylating agent like 2-methylpropanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Friedel-Crafts acylation process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 10-(2-Methylpropanoyl)anthracene-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthracenol derivatives.
Substitution: Formation of halogenated or nitrated anthracene derivatives.
Scientific Research Applications
10-(2-Methylpropanoyl)anthracene-9-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 10-(2-Methylpropanoyl)anthracene-9-carboxylic acid largely depends on its functional groups and aromatic structure. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the aromatic ring can engage in π-π stacking interactions. These properties make it useful in various applications, including molecular recognition and electronic devices.
Molecular Targets and Pathways:
Hydrogen Bonding: The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function.
π-π Stacking: The aromatic ring can interact with other aromatic systems, affecting molecular assembly and electronic properties.
Comparison with Similar Compounds
9-Anthracenecarboxylic acid: Lacks the 2-methylpropanoyl group, making it less versatile in certain applications.
9,10-Anthracenedicarboxylic acid: Contains two carboxylic acid groups, which can lead to different reactivity and applications.
Anthracene-9-carbaldehyde: Features an aldehyde group instead of a carboxylic acid, altering its chemical behavior.
Uniqueness: 10-(2-Methylpropanoyl)anthracene-9-carboxylic acid is unique due to the presence of both a carboxylic acid and a 2-methylpropanoyl group. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
67263-74-5 |
|---|---|
Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
10-(2-methylpropanoyl)anthracene-9-carboxylic acid |
InChI |
InChI=1S/C19H16O3/c1-11(2)18(20)16-12-7-3-5-9-14(12)17(19(21)22)15-10-6-4-8-13(15)16/h3-11H,1-2H3,(H,21,22) |
InChI Key |
MJQLJIFIZIIBGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



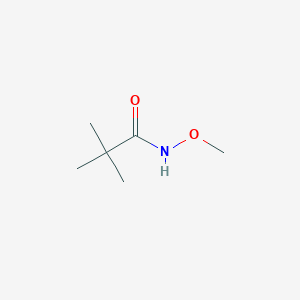
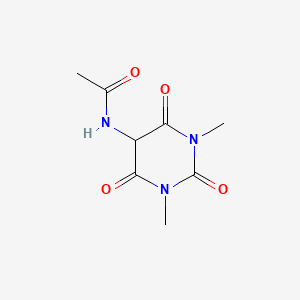
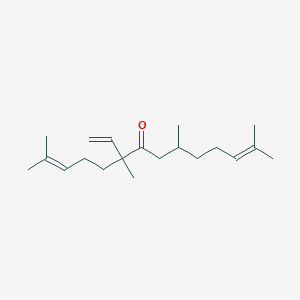
![Diethyl [2-(benzylamino)propan-2-yl]phosphonate](/img/structure/B14485242.png)

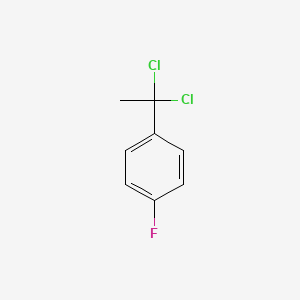

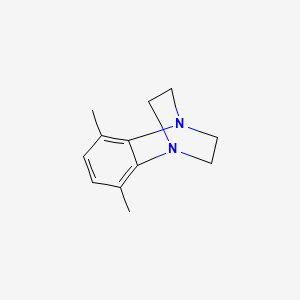
![1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis-](/img/structure/B14485289.png)
![2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile](/img/structure/B14485295.png)
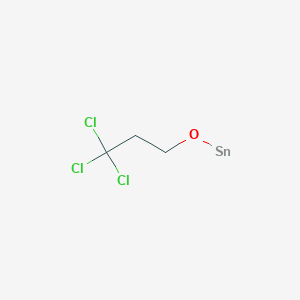

![6,6-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14485310.png)
